molecular formula C12H14O2 B6272877 rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, trans CAS No. 2307777-64-4

rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, trans

Cat. No.: B6272877
CAS No.: 2307777-64-4
M. Wt: 190.2
InChI Key:
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Description

rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a cyclopentane ring substituted with a phenyl group and a carboxylic acid group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol, which is subsequently oxidized to the carboxylic acid.

  • Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation, where benzene is alkylated with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then oxidized to form the carboxylic acid.

Industrial Production Methods

Industrial production of rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Phenolic acids or quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids and aromatic compounds.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs targeting specific biological pathways.

Industry

In the industrial sector, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The carboxylic acid group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-phenylcyclobutane-1-carboxylic acid
  • rac-(1R,3R)-3-phenylcyclohexane-1-carboxylic acid
  • rac-(1R,3R)-3-phenylcyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid is unique due to its five-membered cyclopentane ring, which imparts different steric and electronic properties compared to its cyclobutane, cyclohexane, and cyclopropane analogs. These differences can influence its reactivity, binding interactions, and overall chemical behavior.

By understanding the detailed aspects of rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, researchers can better utilize this compound in various scientific and industrial applications.

Properties

CAS No.

2307777-64-4

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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